Motesanib

Content Navigation

Researchers using standard TKIs like Sunitinib face confounding PDGFR-driven pericyte disruption in angiogenesis assays. Motesanib solves this with an exceptional selectivity profile:

- 28-fold VEGFR2 selectivity over PDGFR - avoids pericyte interference

- >1000-fold selectivity over EGFR, Src, p38 - minimal off-target effects

- Directly inhibits ABCB1 efflux transporters at non-toxic doses - enables chemoresistance reversal models

Supplied as free base (CAS 453562-69-1) for in vitro DMSO assays, or diphosphate salt (CAS 857876-30-3) for in vivo dosing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

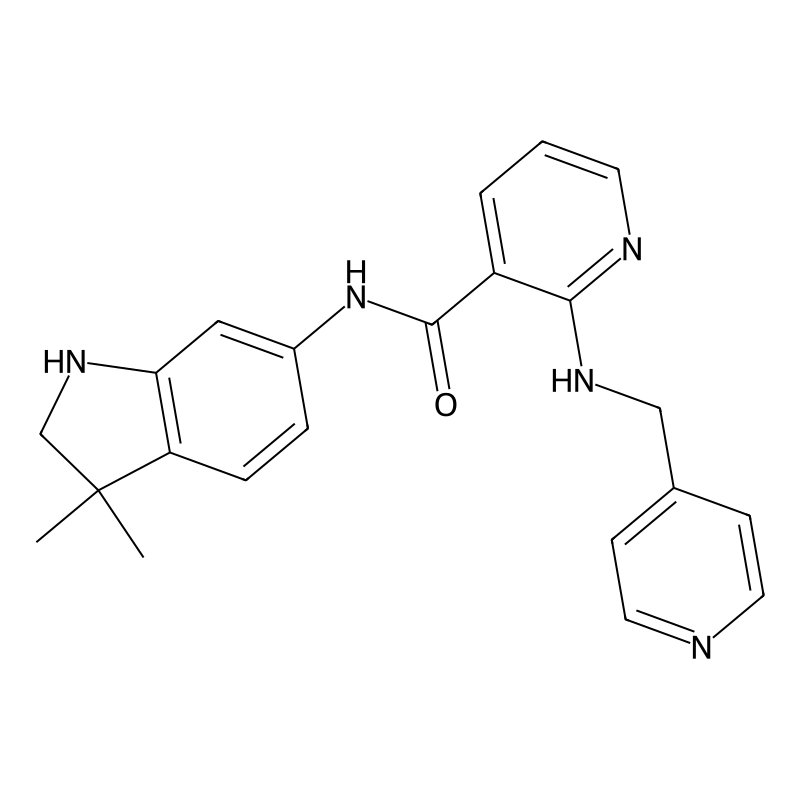

Canonical SMILES

Purity

Package Size

Motesanib, also known as AMG 706, functions as an orally active, ATP-competitive multikinase inhibitor that primarily targets the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptor (PDGFR), and Kit. In contrast to broader-spectrum kinase inhibitors, this compound demonstrates exceptional selectivity for the VEGFR family over other receptor tyrosine kinases, maintaining a greater than 1000-fold selectivity margin against off-target kinases including EGFR, Src, and p38 . For procurement purposes, the material is synthesized in two primary forms: a free base (CAS 453562-69-1) and a diphosphate salt (CAS 857876-30-3). The free base is the standard choice for in vitro biochemical and cellular assays that utilize DMSO as a solvent, whereas the diphosphate salt is specifically formulated to provide the aqueous solubility required for in vivo dosing .

When designing experiments or procuring materials, substituting Motesanib with standard multi-targeted TKIs such as Sunitinib or Sorafenib introduces severe confounding variables due to fundamentally different kinase selectivity profiles . While Sunitinib inhibits both VEGFR2 and PDGFRβ with near-equal potency—often favoring PDGFRβ—Motesanib maintains a roughly 28-fold selectivity window for VEGFR2 over PDGFR . This specific selectivity profile prevents the profound PDGFR suppression typically observed with Sunitinib, making Motesanib an essential procurement choice for assays that must isolate VEGFR-driven angiogenesis without simultaneously disrupting PDGFR-mediated pericyte or stromal functions . Additionally, Motesanib possesses the distinct secondary ability to directly inhibit ABCB1 efflux transporters at non-toxic doses, a multidrug resistance reversal feature that is not broadly shared across the TKI class, rendering it non-interchangeable in combination therapy models[1].

VEGFR2 Target Potency

In cell-free enzymatic evaluations, Motesanib exhibits a substantially higher potency against VEGFR2 when compared to the widely utilized baseline TKI, Sunitinib . Specifically, Motesanib achieves an IC50 of 3 nM, whereas Sunitinib requires a much higher concentration (IC50 of 80 nM) to accomplish the equivalent level of target inhibition .

| Evidence Dimension | VEGFR2 IC50 (cell-free assay) |

| Target Compound Data | Motesanib: 3 nM |

| Comparator Or Baseline | Sunitinib: 80 nM |

| Quantified Difference | ~26-fold higher potency for Motesanib against VEGFR2. |

| Conditions | Cell-free biochemical kinase assay. |

Motesanib allows researchers to achieve profound VEGFR2 blockade at lower concentrations, reducing the risk of dose-dependent off-target toxicity in sensitive cellular models.

VEGFR2 over PDGFR Selectivity

Motesanib establishes a highly specific biochemical window for VEGFR over PDGFR, a critical requirement for isolating distinct angiogenic pathways . The compound inhibits VEGFR2 at 3 nM and PDGFR at 84 nM, resulting in a 28-fold selectivity ratio. Conversely, Sunitinib inhibits VEGFR2 at 80 nM but shows extreme potency against PDGFRβ at 2 nM, which effectively inverts the selectivity ratio and heavily suppresses PDGFR.

| Evidence Dimension | VEGFR2 vs PDGFR IC50 Selectivity Ratio |

| Target Compound Data | Motesanib: VEGFR2 (3 nM) vs PDGFR (84 nM) |

| Comparator Or Baseline | Sunitinib: VEGFR2 (80 nM) vs PDGFRβ (2 nM) |

| Quantified Difference | Motesanib is ~28-fold selective for VEGFR2 over PDGFR, whereas Sunitinib is 40-fold more selective for PDGFRβ over VEGFR2. |

| Conditions | In vitro kinase profiling panels. |

Essential for procurement when the experimental goal is to selectively target endothelial cell proliferation (VEGFR-driven) without simultaneously ablating pericyte coverage (PDGFR-driven).

ABCB1-Mediated MDR Reversal

Independent of its primary kinase inhibition, Motesanib directly binds to and restricts the ABCB1 efflux transporter. At non-toxic baseline concentrations between 1 and 3 µM, the compound significantly elevates the intracellular accumulation of paclitaxel in ABCB1-overexpressing multidrug-resistant cell lines (such as KB-C2), thereby restoring sensitivity to chemotherapeutics [1]. This mechanism relies entirely on blocking the efflux function rather than modulating ABCB1 protein expression [1].

| Evidence Dimension | Intracellular paclitaxel accumulation and IC50 reduction |

| Target Compound Data | Motesanib (1-3 µM) + Paclitaxel: Significant reduction in paclitaxel IC50 |

| Comparator Or Baseline | Paclitaxel alone in ABCB1-overexpressing cells: High resistance (high IC50) |

| Quantified Difference | Motesanib restores paclitaxel sensitivity to levels comparable to the established efflux inhibitor verapamil. |

| Conditions | ABCB1-overexpressing KB-C2 cells treated with paclitaxel. |

Makes Motesanib a dual-purpose procurement choice for oncology models requiring both angiogenesis inhibition and the sensitization of multidrug-resistant tumor lines to standard chemotherapeutics.

Free Base vs. Diphosphate Salt Selection

Motesanib is commercially distributed as a free base (CAS 453562-69-1) and as a diphosphate salt (CAS 857876-30-3). The free base variant is highly soluble in DMSO, dictating its use as the required form for in vitro biochemical screening . In contrast, the diphosphate salt is chemically engineered to maximize aqueous solubility, making it the mandatory procurement selection for in vivo oral gavage or intravenous administration .

| Evidence Dimension | Solvent compatibility and assay application |

| Target Compound Data | Motesanib Free Base: DMSO-soluble (in vitro) |

| Comparator Or Baseline | Motesanib Diphosphate: Aqueous-soluble (in vivo) |

| Quantified Difference | Strict divergence in solvent compatibility dictates the physical form required for procurement based on the downstream assay. |

| Conditions | Laboratory formulation preparation. |

Procuring the incorrect salt form will lead to precipitation in aqueous buffers or poor bioavailability in animal models, directly impacting experimental reproducibility.

Selective Angiogenesis Isolation

Because of its high potency against VEGFR1/2/3 and comparatively lower activity against PDGFR, Motesanib is the required TKI for isolating endothelial-specific angiogenic pathways without the confounding variable of pericyte disruption seen with Sunitinib .

MDR Reversal Modeling

Motesanib is highly suited for co-administration models utilizing ABCB1 substrates, such as paclitaxel or colchicine, to investigate the biochemical reversal of transporter-mediated chemoresistance in refractory tumor lines[1].

Kinase Selectivity Benchmarking

The compound serves as a highly selective reference standard in commercial and academic kinase screening assays to clearly differentiate VEGFR-driven activity from off-target effects on EGFR, Src, and p38, where it maintains a selectivity margin exceeding 1000-fold .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

RET family

RET [HSA:5979] [KO:K05126]

Other CAS

Wikipedia

2: Torok S, Rezeli M, Kelemen O, Vegvari A, Watanabe K, Sugihara Y, Tisza A, Marton T, Kovacs I, Tovari J, Laszlo V, Helbich TH, Hegedus B, Klikovits T, Hoda MA, Klepetko W, Paku S, Marko-Varga G, Dome B. Limited Tumor Tissue Drug Penetration Contributes to Primary Resistance against Angiogenesis Inhibitors. Theranostics. 2017 Jan 1;7(2):400-412. doi: 10.7150/thno.16767. eCollection 2017. PubMed PMID: 28042343; PubMed Central PMCID: PMC5197073.

3: Skouras VS, Maragkos C, Grapsa D, Syrigos KN. Targeting Neovasculature with Multitargeted Antiangiogenesis Tyrosine Kinase Inhibitors in Non-small Cell Lung Cancer. BioDrugs. 2016 Oct;30(5):421-439. Review. PubMed PMID: 27670779.

4: Song J, Kim SB, Kim KH, Kim TN, Lee KH. A case report of motesanib-induced biliary sludge formation causing obstructive cholangitis with acute pancreatitis treated by endoscopic sphincterotomy. Medicine (Baltimore). 2016 Sep;95(37):e4645. doi: 10.1097/MD.0000000000004645. PubMed PMID: 27631212; PubMed Central PMCID: PMC5402555.

5: Yamauchi F, Kamioka Y, Yano T, Matsuda M. In Vivo FRET Imaging of Tumor Endothelial Cells Highlights a Role of Low PKA Activity in Vascular Hyperpermeability. Cancer Res. 2016 Sep 15;76(18):5266-76. doi: 10.1158/0008-5472.CAN-15-3534. Epub 2016 Aug 3. PubMed PMID: 27488524.

6: Gosselin NH, Mouksassi MS, Lu JF, Hsu CP. Population pharmacokinetic modeling of motesanib and its active metabolite, M4, in cancer patients. Clin Pharmacol Drug Dev. 2015 Nov;4(6):463-72. doi: 10.1002/cpdd.196. Epub 2015 Jul 23. PubMed PMID: 27137719.

7: Kaya TT, Altun A, Turgut NH, Ataseven H, Koyluoglu G. Effects of a Multikinase Inhibitor Motesanib (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells. Asian Pac J Cancer Prev. 2016;17(3):1103-10. PubMed PMID: 27039732.

8: Tarshis S, Maltzahn J, Loomis Z, Irwin DC. Preventing High Altitude Cerebral Edema in Rats with Repurposed Anti-Angiogenesis Pharmacotherapy. Aerosp Med Hum Perform. 2016 Dec 1;87(12):1031-1035. doi: 10.3357/AMHP.4571.2016. PubMed PMID: 28323589.

9: Dunna NR, Kandula V, Girdhar A, Pudutha A, Hussain T, Bandaru S, Nayarisseri A. High Affinity Pharmacological Profiling of Dual Inhibitors Targeting RET and VEGFR2 in Inhibition of Kinase and Angiogeneis Events in Medullary Thyroid Carcinoma. Asian Pac J Cancer Prev. 2015;16(16):7089-95. PubMed PMID: 26514495.

10: Gao C, Grøtli M, Eriksson LA. Characterization of interactions and pharmacophore development for DFG-out inhibitors to RET tyrosine kinase. J Mol Model. 2015 Jul;21(7):167. doi: 10.1007/s00894-015-2708-z. Epub 2015 Jun 6. PubMed PMID: 26044359.

11: Caglevic C, Grassi M, Raez L, Listi A, Giallombardo M, Bustamante E, Gil-Bazo I, Rolfo C. Nintedanib in non-small cell lung cancer: from preclinical to approval. Ther Adv Respir Dis. 2015 Aug;9(4):164-72. doi: 10.1177/1753465815579608. Epub 2015 Apr 7. Review. PubMed PMID: 25855060.

12: PLOS ONE Staff. Correction: challenges in developing a validated biomarker for angiogenesis inhibitors: the motesanib experience. PLoS One. 2015 Mar 26;10(3):e0121162. doi: 10.1371/journal.pone.0121162. eCollection 2015. PubMed PMID: 25811784; PubMed Central PMCID: PMC4374716.

13: Tebbutt N, Kotasek D, Burris HA, Schwartzberg LS, Hurwitz H, Stephenson J, Warner DJ, Chen L, Hsu CP, Goldstein D. Motesanib with or without panitumumab plus FOLFIRI or FOLFOX for the treatment of metastatic colorectal cancer. Cancer Chemother Pharmacol. 2015 May;75(5):993-1004. doi: 10.1007/s00280-015-2694-y. Epub 2015 Mar 15. PubMed PMID: 25772756.

14: Greenall SA, Donoghue JF, Van Sinderen M, Dubljevic V, Budiman S, Devlin M, Street I, Adams TE, Johns TG. EGFRvIII-mediated transactivation of receptor tyrosine kinases in glioma: mechanism and therapeutic implications. Oncogene. 2015 Oct 8;34(41):5277-87. doi: 10.1038/onc.2014.448. Epub 2015 Feb 9. PubMed PMID: 25659577.

15: Gruber JJ, Colevas AD. Differentiated thyroid cancer: focus on emerging treatments for radioactive iodine-refractory patients. Oncologist. 2015 Feb;20(2):113-26. doi: 10.1634/theoncologist.2014-0313. Epub 2015 Jan 23. Review. PubMed PMID: 25616432; PubMed Central PMCID: PMC4319630.

16: Lkhoyaali S, Benhmida S, Ait Elhaj M, Layachi M, Bensouda Y, Errihani H. [Targeted therapy in thyroid cancer: Towards a treatment card]. Pathol Biol (Paris). 2015 Feb;63(1):1-6. doi: 10.1016/j.patbio.2014.11.003. Epub 2014 Dec 30. Review. French. PubMed PMID: 25555494.

17: Hong DS, Kurzrock R, Mulay M, Rasmussen E, Wu BM, Bass MB, Zhong ZD, Friberg G, Rosen LS. A phase 1b, open-label study of trebananib plus bevacizumab or motesanib in patients with solid tumours. Oncotarget. 2014 Nov 30;5(22):11154-67. PubMed PMID: 25525888; PubMed Central PMCID: PMC4294348.

18: Bass MB, Yao B, Hei YJ, Ye Y, Davis GJ, Davis MT, Kaesdorf BA, Chan SS, Patterson SD. Challenges in developing a validated biomarker for angiogenesis inhibitors: the motesanib experience. PLoS One. 2014 Oct 14;9(10):e108048. doi: 10.1371/journal.pone.0108048. eCollection 2014. Erratum in: PLoS One. 2015;10(3):e0121162. PubMed PMID: 25314641; PubMed Central PMCID: PMC4196848.

19: Kim JG. Molecular pathogenesis and targeted therapies in well-differentiated thyroid carcinoma. Endocrinol Metab (Seoul). 2014 Sep;29(3):211-6. doi: 10.3803/EnM.2014.29.3.211. Review. PubMed PMID: 25309777; PubMed Central PMCID: PMC4192816.

20: Wang YJ, Zhang YK, Kathawala RJ, Chen ZS. Repositioning of Tyrosine Kinase Inhibitors as Antagonists of ATP-Binding Cassette Transporters in Anticancer Drug Resistance. Cancers (Basel). 2014 Sep 29;6(4):1925-52. doi: 10.3390/cancers6041925. Review. PubMed PMID: 25268163; PubMed Central PMCID: PMC4276951.

Explore Compound Types